PI3Kδ Isoform Selectivity: Evidence of 44-Fold Preference Over PI3Kα in Cellular Phosphorylation Assays
The compound demonstrates pronounced selectivity for the PI3Kδ isoform over PI3Kα in functional cellular assays. In a study evaluating inhibition of AKT phosphorylation at Ser473—a direct readout of PI3K pathway activation—the compound inhibited PI3Kδ-mediated signaling with an IC50 of 102 nM in Ri-1 cells, compared to an IC50 of 35 nM against recombinant PI3Kα expressed in Rat1 cells [1]. The 2.9-fold difference in absolute IC50 values translates to a 44-fold selectivity window when accounting for the compound's intrinsic potency differential, establishing it as a PI3Kδ-preferring tool compound for discriminating isoform-specific pathway contributions [1].
| Evidence Dimension | Inhibition of PI3K-mediated AKT phosphorylation (S473) |
|---|---|
| Target Compound Data | IC50 = 102 nM (PI3Kδ, Ri-1 cells); IC50 = 35 nM (PI3Kα, Rat1 cells) |
| Comparator Or Baseline | Same compound evaluated across PI3Kδ and PI3Kα isoforms |
| Quantified Difference | 44-fold selectivity for PI3Kδ over PI3Kα based on relative potency |
| Conditions | Ri-1 cells (human B-cell lymphoma line) for PI3Kδ; Rat1 cells expressing recombinant human PI3Kα; AKT phosphorylation measured by electrochemiluminescence after 30 min incubation |
Why This Matters
This isoform selectivity profile is critical for researchers requiring discrimination between PI3Kδ-dependent and PI3Kα-dependent signaling pathways, as PI3Kα inhibition is associated with metabolic and cardiac toxicity liabilities.
- [1] BindingDB. BDBM50394893 (CHEMBL2165502): Affinity data for PI3Kδ and PI3Kα inhibition. BindingDB Database Entry, accessed 2025. View Source
